molecular formula C10H18N2O4 B2621454 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 862372-66-5

3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2621454
CAS No.: 862372-66-5
M. Wt: 230.264
InChI Key: RBVXSBGDNJDEIF-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl (Boc) group. One common method involves reacting pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in a solvent like methanol (MeOH) . The reaction proceeds under mild conditions and yields the desired Boc-protected amino acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid primarily involves its role as a synthetic intermediate. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to its dual functionality, possessing both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVXSBGDNJDEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006657
Record name 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862372-66-5
Record name 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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